molecular formula C14H25IO2 B14592560 10-Iododecyl 2-methylprop-2-enoate CAS No. 61361-63-5

10-Iododecyl 2-methylprop-2-enoate

Cat. No.: B14592560
CAS No.: 61361-63-5
M. Wt: 352.25 g/mol
InChI Key: PMNOJKOEPHETPP-UHFFFAOYSA-N
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Description

10-Iododecyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H25IO2 It is an ester derived from 10-iododecanol and methacrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Iododecyl 2-methylprop-2-enoate typically involves the esterification of 10-iododecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Iododecyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the methacrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or borane (BH3) can be used under controlled conditions to add across the double bond.

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate the polymerization process.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and thiol derivatives of the original compound.

    Addition Reactions: Products include bromo and hydroborated derivatives.

    Polymerization: The major product is a polymer with repeating methacrylate units.

Scientific Research Applications

10-Iododecyl 2-methylprop-2-enoate has several applications in scientific research:

    Materials Science: It is used in the synthesis of polymers and copolymers with specific properties, such as hydrophobicity and thermal stability.

    Pharmaceuticals: The compound can be used as a building block for the synthesis of bioactive molecules and drug delivery systems.

    Biology: It is employed in the modification of biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 10-Iododecyl 2-methylprop-2-enoate depends on its application. In polymerization reactions, the methacrylate group undergoes free radical polymerization, leading to the formation of polymers. In biological applications, the iodine atom can facilitate the incorporation of the compound into biomolecules, enabling imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 10-Bromodecyl 2-methylprop-2-enoate
  • 10-Chlorodecyl 2-methylprop-2-enoate
  • 10-Fluorodecyl 2-methylprop-2-enoate

Comparison

10-Iododecyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

61361-63-5

Molecular Formula

C14H25IO2

Molecular Weight

352.25 g/mol

IUPAC Name

10-iododecyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H25IO2/c1-13(2)14(16)17-12-10-8-6-4-3-5-7-9-11-15/h1,3-12H2,2H3

InChI Key

PMNOJKOEPHETPP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCI

Origin of Product

United States

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